molecular formula C16H13F3O4 B123338 5-(Phenylmethoxy)-2-(2,2,2-trifluoroethoxy)benzoic Acid CAS No. 83526-29-8

5-(Phenylmethoxy)-2-(2,2,2-trifluoroethoxy)benzoic Acid

Cat. No.: B123338
CAS No.: 83526-29-8
M. Wt: 326.27 g/mol
InChI Key: ATSBHOYRGBFVKQ-UHFFFAOYSA-N
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Description

5-(Phenylmethoxy)-2-(2,2,2-trifluoroethoxy)benzoic Acid is an organic compound characterized by the presence of a benzoic acid core substituted with phenylmethoxy and trifluoroethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Phenylmethoxy)-2-(2,2,2-trifluoroethoxy)benzoic Acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-hydroxy-2-(2,2,2-trifluoroethoxy)benzoic acid and benzyl bromide.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base like potassium carbonate (K2CO3) in a suitable solvent such as dimethylformamide (DMF).

    Procedure: The benzyl bromide is added to the reaction mixture containing the 5-hydroxy-2-(2,2,2-trifluoroethoxy)benzoic acid and base. The mixture is then heated to promote the substitution reaction, resulting in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(Phenylmethoxy)-2-(2,2,2-trifluoroethoxy)benzoic Acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: The phenylmethoxy and trifluoroethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often require nucleophiles or electrophiles, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols.

Scientific Research Applications

5-(Phenylmethoxy)-2-(2,2,2-trifluoroethoxy)benzoic Acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Phenylmethoxy)-2-(2,2,2-trifluoroethoxy)benzoic Acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that influence cellular processes, such as signal transduction or metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    5-(Methoxy)-2-(2,2,2-trifluoroethoxy)benzoic Acid: Lacks the phenyl group, resulting in different chemical and biological properties.

    5-(Phenylmethoxy)-2-(ethoxy)benzoic Acid:

Uniqueness

5-(Phenylmethoxy)-2-(2,2,2-trifluoroethoxy)benzoic Acid is unique due to the presence of both phenylmethoxy and trifluoroethoxy groups. This combination imparts distinct chemical properties, such as increased lipophilicity and potential for specific biological interactions, making it valuable for various research and industrial applications.

Properties

IUPAC Name

5-phenylmethoxy-2-(2,2,2-trifluoroethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3O4/c17-16(18,19)10-23-14-7-6-12(8-13(14)15(20)21)22-9-11-4-2-1-3-5-11/h1-8H,9-10H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATSBHOYRGBFVKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2)OCC(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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